JCN037

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

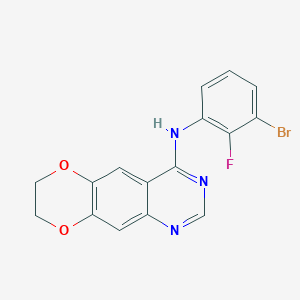

N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLUFWWVOINWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JCN037: A Deep Dive into its Mechanism of Action in Glioblastoma

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Glioblastoma (GBM) remains one of the most challenging cancers to treat, largely due to the insidious nature of its growth and the formidable blood-brain barrier (BBB) that protects it from many systemic therapies. A key driver of GBM proliferation and survival is the epidermal growth factor receptor (EGFR), which is frequently amplified or mutated in these tumors. While EGFR has been a prime therapeutic target, the success of EGFR tyrosine kinase inhibitors (TKIs) in glioblastoma has been hampered by their poor penetration into the central nervous system. JCN037, a novel, potent, and brain-penetrant EGFR TKI, has emerged as a promising agent to overcome this critical hurdle. This technical guide provides an in-depth analysis of the mechanism of action of this compound in glioblastoma, based on preclinical findings.

Core Mechanism of Action

This compound is a non-covalent EGFR tyrosine kinase inhibitor designed to effectively cross the blood-brain barrier.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of both wild-type EGFR (wtEGFR) and its constitutively active mutant, EGFRvIII, which is commonly expressed in glioblastoma.[1][2] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration.[1][2]

Molecular Design and Rationale

This compound was developed from an anilinoquinazoline scaffold.[3] Key structural modifications were introduced to enhance its potency and, crucially, its ability to penetrate the brain. These modifications include the ring fusion of the 6,7-dialkoxy groups to reduce the number of rotatable bonds and the polar surface area, along with the introduction of an ortho-fluorine and a meta-bromine on the aniline ring.[3] These changes resulted in a molecule with significantly improved brain-to-plasma ratio compared to earlier generation EGFR TKIs.[3]

Quantitative Analysis of Preclinical Efficacy

The preclinical activity of this compound has been quantified through a series of in vitro and in vivo studies, demonstrating its potent anti-glioblastoma effects.

In Vitro Potency

This compound exhibits high potency against both wild-type and mutant forms of EGFR, as well as significant growth inhibitory effects in glioblastoma cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | EGFR | 2.49 nM | [1][2][4][5] |

| IC50 | p-wtEGFR | 3.95 nM | [1][2][4][5] |

| IC50 | pEGFRvIII | 4.48 nM | [1][2][4][5] |

| GI50 | HK301 cells | 329 nM | [1][2] |

| GI50 | GBM39 cells | 1116 nM | [1][2] |

In Vivo Efficacy and Brain Penetration

In animal models of glioblastoma, this compound has demonstrated significant therapeutic benefits, which are attributed to its ability to achieve and sustain therapeutic concentrations in the brain.

| Parameter | Model | Value | Reference |

| Brain-to-Plasma Ratio | 2:1 | [3] | |

| Median Survival Increase | Orthotopic Glioblastoma Xenograft | 47% (from 37.5 to 55 days) | [1][2][5] |

Signaling Pathway Inhibition

This compound effectively downregulates key signaling pathways downstream of EGFR that are critical for glioblastoma pathogenesis. Western blot analyses have confirmed the significant reduction in the phosphorylation of EGFRvIII and key downstream effectors, including Akt, ERK, and S6 ribosomal protein.[1][2] This demonstrates that this compound not only inhibits the primary target but also effectively shuts down the pro-survival and pro-proliferative signals it generates.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

-

Objective: To determine the IC50 value of this compound against EGFR, p-wtEGFR, and pEGFRvIII.

-

Methodology: A common method for this is a fluorescence-based kinase assay.

-

Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or mutant) is used as the enzyme source. A fluorescently labeled peptide substrate is prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The EGFR enzyme is pre-incubated with the diluted this compound or vehicle control (DMSO) in a 384-well plate for a specified period (e.g., 15-30 minutes) at room temperature. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

Signal Detection: The increase in fluorescence due to the phosphorylation of the substrate is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction. The percent inhibition at each this compound concentration is determined relative to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

Cell Viability and Growth Inhibition (GI50) Assay

This assay measures the effect of this compound on the viability and growth of glioblastoma cell lines.

-

Objective: To determine the GI50 value of this compound in glioblastoma cell lines such as HK301 and GBM39.

-

Methodology: The MTT or MTS assay is a standard colorimetric method for assessing cell viability.

-

Cell Plating: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

MTT/MTS Addition: After the treatment period, MTT or MTS reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Solubilization and Absorbance Reading: A solubilization solution (for MTT) is added to dissolve the formazan crystals. The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The GI50 value is calculated as the concentration of this compound that causes a 50% reduction in cell growth.

-

Orthotopic Glioblastoma Xenograft Model

This in vivo model is crucial for evaluating the efficacy of this compound in a setting that mimics the human disease.

-

Objective: To assess the in vivo anti-tumor activity and survival benefit of this compound.

-

Methodology:

-

Cell Implantation: Human glioblastoma cells (e.g., GBM39) are stereotactically implanted into the brains of immunocompromised mice.

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 300 mg/kg, twice daily).[5] The control group receives a vehicle solution.

-

Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor growth can also be monitored throughout the study.

-

Pharmacokinetic Analysis: At the end of the study or in satellite groups, blood and brain tissue can be collected to determine the concentration of this compound and calculate the brain-to-plasma ratio.

-

Experimental and Drug Development Workflow

The development and preclinical evaluation of this compound followed a logical and systematic workflow, from initial design to in vivo validation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for glioblastoma. Its rational design has successfully addressed the critical challenge of blood-brain barrier penetration, a major limitation of previous EGFR inhibitors. The potent and specific inhibition of EGFR and its downstream signaling pathways, coupled with demonstrated in vivo efficacy in a clinically relevant animal model, underscores the therapeutic potential of this compound.

Future research should focus on a more comprehensive understanding of its long-term efficacy, potential resistance mechanisms, and its combination with other therapeutic modalities, such as radiation and other targeted agents. The promising preclinical data for this compound provide a strong rationale for its continued development and clinical investigation in patients with glioblastoma.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]

JCN037 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Brain-Penetrant EGFR Inhibitor for Glioblastoma

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and preclinical evaluation of JCN037, a potent, non-covalent, and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed for researchers, scientists, and drug development professionals, this document details the key molecular features of this compound that contribute to its efficacy against malignant brain tumors, particularly glioblastoma (GBM).

Introduction: Addressing the Challenge of Glioblastoma

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis.[1] A significant portion of GBM tumors, approximately 60%, exhibit genetic alterations in the Epidermal Growth Factor Receptor (EGFR), including amplification and activating mutations such as the EGFR variant III (EGFRvIII).[1][2] These alterations drive tumor growth, proliferation, and survival.[3] Despite the availability of EGFR tyrosine kinase inhibitors (TKIs), their clinical efficacy in GBM has been limited, largely due to their inability to effectively cross the blood-brain barrier (BBB).[2][4][5] this compound was developed to overcome this critical hurdle.

The Development of this compound: A Structure-Driven Approach

This compound was rationally designed based on the 4-anilinoquinazoline scaffold, a common feature of first-generation EGFR TKIs.[2][6] Through meticulous structure-activity relationship (SAR) analysis, key modifications were introduced to enhance its potency, selectivity, and, most importantly, its ability to penetrate the brain.

The developmental journey of this compound from a known scaffold to a potent brain-penetrant inhibitor is outlined below:

These strategic chemical alterations resulted in a molecule with optimized physicochemical properties for BBB penetration and potent activity against both wild-type EGFR (wtEGFR) and the EGFRvIII mutant.[2][5][6] Specifically, the ring fusion of the 6,7-dialkoxy groups reduced the number of rotatable bonds and the polar surface area, while the halogenation of the aniline ring enhanced both potency and brain penetration.[2][5][6]

Quantitative Structure-Activity Relationship Data

The potency of this compound has been rigorously evaluated in various in vitro assays. The following tables summarize the key quantitative data, comparing this compound to other well-known EGFR inhibitors where data is available.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) |

| This compound | EGFR | 2.49[1][3][7][8] |

| This compound | p-wtEGFR | 3.95[1][3][8] |

| This compound | pEGFRvIII | 4.48[1][3][8] |

Table 2: Cellular Growth Inhibition by this compound

| Compound | Cell Line | GI50 (nM) |

| This compound | HK301 (EGFRvIII mutant) | 329[3][8] |

| This compound | GBM39 (EGFRvIII mutant) | 1116[3][8] |

Mechanism of Action: Inhibition of EGFR Signaling

This compound is a non-covalent inhibitor that targets the tyrosine kinase domain of EGFR.[2][3] By binding to the ATP-binding site, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades crucial for tumor cell survival and proliferation.

The primary signaling pathways inhibited by this compound are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[1] Upon treatment with this compound, a significant downregulation of phosphorylated EGFRvIII, Akt, ERK, and S6 ribosomal protein has been observed, confirming its on-target activity.[1][3]

Preclinical Efficacy and Pharmacokinetics

This compound has demonstrated significant preclinical efficacy in glioblastoma models. A key feature of this compound is its ability to achieve a brain-to-plasma ratio greater than 2:1, indicating excellent BBB penetration.[2][4][6] In orthotopic xenograft models of EGFR-driven glioblastoma, treatment with this compound led to robust inhibition of EGFR signaling, a reduction in tumor proliferation, and a significant survival benefit.[2] In one study, this compound treatment increased the median survival of mice bearing orthotopic GBM xenografts by 47%, from 37.5 to 55 days.[3] However, it is important to note that this compound has been observed to have a poor in vivo half-life and rapid metabolism, which led to the development of a more stable analog, JCN068.[6][9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the modification of a 4-anilinoquinazoline scaffold. While the detailed, step-by-step synthesis protocol is proprietary, the general approach involves the following key transformations:

-

Ring fusion of the 6,7-dialkoxy groups: This is achieved through a cyclization reaction to form the 1,4-dioxane ring fused to the quinazoline core.

-

Introduction of halogens on the aniline ring: This is accomplished through electrophilic aromatic substitution reactions to introduce the ortho-fluorine and meta-bromine substituents.

Western Blotting for Phosphorylated Protein Analysis

Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Culture and Treatment: GBM cell lines (e.g., GBM39, GS025) are cultured to 70-80% confluency and then treated with varying concentrations of this compound or vehicle control for a specified time.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pEGFRvIII, p-Akt, p-ERK, and p-S6. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.

Protocol:

-

Cell Preparation: Patient-derived GBM cells (e.g., GBM39) are harvested and resuspended in a suitable medium.

-

Intracranial Injection: Immunocompromised mice are anesthetized, and a small burr hole is drilled into the skull. A stereotactic frame is used to inject the GBM cells into the brain.

-

Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging or MRI.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at a predetermined dose and schedule.

-

Efficacy Evaluation: The primary endpoints are tumor growth inhibition and overall survival. Tumor size is measured regularly, and the survival of the treated mice is compared to the control group.

Conclusion and Future Directions

This compound represents a significant advancement in the development of EGFR inhibitors for glioblastoma. Its rational design, leading to enhanced brain penetrance and potent inhibition of key oncogenic signaling pathways, has demonstrated promising preclinical activity. The structure-activity relationship studies of this compound provide a valuable blueprint for the design of future generations of brain-penetrant kinase inhibitors. While this compound itself has limitations regarding its metabolic stability, the lessons learned from its development have paved the way for improved analogs with more favorable pharmacokinetic profiles, offering hope for more effective treatments for patients with glioblastoma.

References

- 1. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EGFR alterations in glioblastoma play a role in antitumor immunity regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New Findings Alter View of EGFR Signaling in Glioblastoma - UT Southwestern Medical Center [physicianresources.utswmed.org]

- 7. biocompare.com [biocompare.com]

- 8. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: JCN037 Binding Affinity to the EGFR Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and inhibitory activity of JCN037 against the Epidermal Growth Factor Receptor (EGFR) kinase domain. This compound is a potent, non-covalent, and brain-penetrant EGFR tyrosine kinase inhibitor that has demonstrated significant activity against both wild-type and mutant forms of EGFR, making it a compound of interest for the treatment of cancers such as glioblastoma.[1][2]

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) against purified EGFR and its phosphorylated forms, as well as the half-maximal growth inhibition (GI50) in cancer cell lines, are summarized below.

| Target/Cell Line | Parameter | Value (nM) | Reference |

| EGFR (Enzyme) | IC50 | 2.49 | [1][3][4] |

| p-wtEGFR (Enzyme) | IC50 | 3.95 | [3][4] |

| pEGFRvIII (Enzyme) | IC50 | 4.48 | [3][4] |

| HK301 (Cell Line) | GI50 | 329 | [2][3][4] |

| GBM39 (Cell Line) | GI50 | 1116 | [2][3][4] |

Mechanism of Action and Downstream Signaling

This compound acts as a tyrosine kinase inhibitor (TKI) by competing with ATP at the kinase domain of EGFR. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

The binding of this compound to the EGFR kinase domain leads to the downregulation of key signaling proteins. Western blot analyses have shown that treatment with this compound significantly reduces the phosphorylation levels of EGFRvIII, Akt, ERK, and S6 ribosomal protein in glioblastoma cell lines.[2][3][4][5]

EGFR Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information inferred from the available literature.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical procedure for determining the IC50 value of this compound against the EGFR kinase domain.

Caption: Workflow for EGFR kinase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase reaction buffer.

-

Prepare a solution of recombinant human EGFR kinase domain in kinase reaction buffer.

-

Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase reaction buffer. The ATP concentration should be near the Km for EGFR.

-

-

Kinase Reaction:

-

In a microplate, add the EGFR kinase domain to wells containing the different concentrations of this compound or vehicle control.

-

Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphotyrosine-specific antibody in an ELISA format, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Growth Inhibition Assay (GI50 Determination)

This protocol describes a common method for assessing the effect of this compound on the proliferation of cancer cell lines.

References

Investigating the Non-Covalent Binding of JCN037: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the non-covalent binding characteristics of JCN037, a potent and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound has demonstrated significant anti-cancer activity, particularly in the context of glioblastoma.[1] This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its mechanism of action and relevant signaling pathways.

Quantitative Analysis of this compound Binding and Efficacy

This compound acts as a non-covalent inhibitor, reversibly binding to the ATP-binding site of the EGFR kinase domain. This interaction blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] The potency and efficacy of this compound have been quantified through various in vitro assays, the results of which are summarized below.

| Parameter | Target/Cell Line | Value | Assay Type |

| IC50 | EGFR | 2.49 nM | Cell-free enzymatic assay |

| IC50 | p-wtEGFR | 3.95 nM | Cellular assay |

| IC50 | pEGFRvIII | 4.48 nM | Cellular assay |

| GI50 | HK301 cells | 329 nM | Cell viability assay |

| GI50 | GBM39 cells | 1116 nM | Cell viability assay |

Table 1: Summary of in vitro potency and efficacy of this compound. Data compiled from multiple sources.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides representative protocols for the key assays used to characterize the non-covalent binding and cellular effects of this compound.

EGFR Kinase Inhibition Assay (Cell-Free)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR in a cell-free system.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for EGFR.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer’s protocol.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Glioblastoma cell lines (e.g., HK301, GBM39)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the GI50 value.

Western Blot Analysis for Downstream Signaling

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.

Materials:

-

Glioblastoma cell lines (e.g., GBM39, GS025)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p-EGFRvIII, p-Akt, p-ERK, p-S6, and their total protein counterparts

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

PVDF membranes

Procedure:

-

Seed cells in 6-well plates and grow to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.

-

Lyse the cells with ice-cold lysis buffer and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Mechanism and Pathways

Diagrams are essential tools for understanding complex biological processes and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate the non-covalent binding of this compound, the affected signaling pathway, and a typical experimental workflow.

References

JCN037: A Deep Dive into its Pharmacological Profile for Glioblastoma Therapy

For Researchers, Scientists, and Drug Development Professionals

JCN037 has emerged as a potent, non-covalent, and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in the treatment of glioblastoma (GBM).[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, compiling essential data and detailed experimental methodologies to support further research and development in neuro-oncology.

Pharmacological Data Summary

This compound demonstrates high potency against both wild-type EGFR and its oncogenic variants, coupled with significant penetration of the blood-brain barrier, a crucial feature for treating brain tumors.[1]

| Parameter | Value | Cell Lines/Conditions |

| IC50 (EGFR) | 2.49 nM | In vitro kinase assay |

| IC50 (p-wtEGFR) | 3.95 nM | Cellular assay |

| IC50 (pEGFRvIII) | 4.48 nM | Cellular assay |

| GI50 | 329 nM | HK301 glioblastoma cells |

| GI50 | 1116 nM | GBM39 glioblastoma cells |

| Brain-to-Plasma Ratio | 2:1 | In vivo mouse model |

| In Vivo Efficacy | 47% increase in median survival | Orthotopic glioblastoma xenograft model (300 mg/kg, BID) |

Table 1: Summary of key pharmacological data for this compound.[2][3][4]

Mechanism of Action and Signaling Pathway

This compound functions as a non-covalent tyrosine kinase inhibitor, targeting the ATP-binding site of EGFR.[2] This inhibition blocks the autophosphorylation of the receptor and subsequently abrogates downstream signaling cascades critical for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] In preclinical GBM models, this compound has been shown to significantly downregulate the phosphorylation of EGFRvIII, Akt, ERK, and S6 proteins.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the pharmacological characterization of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on EGFR kinase activity.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

-

Plate Setup: Add this compound dilutions and recombinant human EGFR protein to the wells of a 384-well plate.

-

Pre-incubation: Incubate the plate at room temperature to allow for compound binding to the kinase.

-

Reaction Initiation: Add a mixture of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) to each well to start the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection: Terminate the reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega).

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (GI50 Determination)

This assay assesses the growth inhibitory effects of this compound on glioblastoma cell lines.

Methodology:

-

Cell Seeding: Plate glioblastoma cells (e.g., HK301, GBM39) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the GI50 value, the concentration of the drug that causes a 50% reduction in cell growth, by normalizing the data to untreated controls and fitting to a dose-response curve.

Western Blot Analysis of EGFR Signaling

This technique is used to determine the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat glioblastoma cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for phosphorylated EGFR, Akt, ERK, and S6. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Orthotopic Glioblastoma Xenograft Model

This in vivo model is essential for evaluating the efficacy of this compound in a setting that mimics the human disease.

Methodology:

-

Cell Implantation: Stereotactically inject human glioblastoma cells (e.g., GBM39) into the brains of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells).

-

Drug Administration: Once tumors are established, treat the mice with this compound or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

-

Efficacy Evaluation: Monitor animal survival and tumor growth. At the end of the study, harvest the brains for histological and immunohistochemical analysis.

-

Pharmacokinetic Analysis: At various time points after drug administration, collect blood and brain tissue to determine the concentration of this compound and calculate the brain-to-plasma ratio.

Limitations and Future Directions

While this compound shows significant promise, it exhibits low oral bioavailability, likely due to first-pass metabolism.[2] Future research will need to focus on optimizing the drug's pharmacokinetic properties to enhance its clinical potential. Further studies are also warranted to explore potential resistance mechanisms and to identify combination therapies that could further improve treatment outcomes for glioblastoma patients.

References

- 1. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]

JCN037: A Brain-Penetrant EGFR Inhibitor for Glioblastoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging central nervous system malignancies to treat, largely due to the blood-brain barrier (BBB) restricting therapeutic access. The epidermal growth factor receptor (EGFR) is a key oncogenic driver in a majority of GBM cases, yet EGFR-targeted therapies have shown limited clinical efficacy, primarily due to poor brain penetration. JCN037, a novel 4-anilinoquinazoline-based tyrosine kinase inhibitor (TKI), has been developed to address this critical issue. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic properties, and detailed experimental methodologies, to support further research and development efforts in the field of neuro-oncology.

Introduction

The epidermal growth factor receptor (EGFR) is genetically altered in approximately 60% of glioblastoma tumors, making it a prime therapeutic target.[1][2][3] However, the clinical success of EGFR tyrosine kinase inhibitors (TKIs) in GBM has been hampered by their inability to achieve sufficient concentrations within the brain to effectively inhibit the diverse oncogenic forms of EGFR that drive tumor progression.[1][2][3] this compound is a potent, non-covalent, and brain-penetrant EGFR TKI designed to overcome this limitation.[4] Developed through structure-activity relationship (SAR) analysis of an anilinoquinazoline scaffold, this compound exhibits significant blood-brain barrier penetration and superior efficacy in preclinical models of EGFR-driven glioblastoma compared to conventional EGFR TKIs.[1][3]

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. It demonstrates potent inhibitory activity against both wild-type EGFR (wtEGFR) and the constitutively active EGFRvIII mutant, a common alteration in GBM.[1][4] Inhibition of EGFR autophosphorylation by this compound leads to the downregulation of key downstream signaling pathways critical for tumor growth and survival, namely the PI3K/AKT/mTOR and RAS/MAPK pathways.[4] This is evidenced by a significant reduction in the phosphorylation levels of EGFRvIII, Akt, ERK, and S6 proteins in patient-derived GBM cells treated with this compound.[4]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50/GI50 (nM) |

| EGFR | IC50 | 2.49[4] |

| p-wtEGFR | IC50 | 3.95[4] |

| pEGFRvIII | IC50 | 4.48[4] |

| HK301 (EGFRvIII mutant) | GI50 | 329[4] |

| GBM39 (EGFRvIII mutant) | GI50 | 1116[4] |

Table 2: Pharmacokinetic and In Vivo Efficacy of this compound

| Parameter | Value |

| Brain-to-Plasma Ratio | 2:1[1][3] |

| Median Survival Increase | 47% (from 37.5 to 55 days)[4] |

| Oral Bioavailability | Low (due to rapid hydroxylation)[4] |

Experimental Protocols

Cell Culture and Patient-Derived Xenografts

Patient-derived glioblastoma cell cultures, including GBM39 (EGFRvIII mutant) and GS025 (EGFR amplified), were utilized for in vitro experiments.[1] These cells were maintained in appropriate culture media and conditions to preserve their genomic and phenotypic characteristics. For in vivo studies, orthotopic xenografts were established by intracranially implanting these patient-derived cells into immunocompromised mice.[1]

Western Blot Analysis

To assess the impact of this compound on EGFR signaling, patient-derived GBM cells (GBM39 and GS025) were treated with varying concentrations of the inhibitor.[1] Following treatment, cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies specific for p-EGFRvIII, p-Akt, p-ERK, and p-S6, followed by incubation with HRP-conjugated secondary antibodies.[4] Protein bands were visualized using an enhanced chemiluminescence detection system.

Orthotopic Glioblastoma Xenograft Model

Immunocompromised mice were intracranially implanted with patient-derived GBM cells (e.g., GBM39). Tumor growth was monitored, and upon establishment of tumors, mice were randomized into treatment and control groups. This compound was formulated in a vehicle of 10% DMSO and 90% corn oil and administered to the treatment group, typically at a dose of 300 mg/kg twice daily (BID).[4] Animal survival was monitored daily, and the efficacy of this compound was determined by comparing the median survival of the treated group to the vehicle-treated control group.

Structure-Activity Relationship (SAR) and Chemical Development

This compound was developed from a 4-anilinoquinazoline scaffold. Key structural modifications were introduced to enhance its potency and ability to cross the blood-brain barrier.[1][3] These modifications included the ring fusion of the 6,7-dialkoxy groups to reduce the number of rotatable bonds and polar surface area, and the introduction of an ortho-fluorine and a meta-bromine on the aniline ring.[1][3]

Limitations and Future Directions

Despite its promising preclinical activity and brain penetrance, this compound is limited by a poor in vivo half-life and rapid metabolism, primarily through hydroxylation of the fused 1,4-dioxane ring.[4] This metabolic instability led to the development of a successor molecule, JCN068 (also known as ERAS-801), which exhibits improved pharmacokinetic properties. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs in the context of EGFR-driven brain cancers.

Conclusion

This compound represents a significant advancement in the development of brain-penetrant EGFR inhibitors for the treatment of glioblastoma. Its ability to effectively cross the blood-brain barrier and inhibit key oncogenic signaling pathways in preclinical models provides a strong rationale for the continued investigation of this therapeutic strategy. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing novel treatments for this devastating disease.

References

Methodological & Application

Application Notes: JCN037 In Vitro Assays for Glioblastoma Cell Lines

Introduction

Glioblastoma (GBM) is an aggressive and challenging primary brain tumor to treat, often characterized by rapid cell proliferation and invasion. A significant portion of GBM tumors exhibit genetic alterations in the Epidermal Growth Factor Receptor (EGFR), leading to constitutive activation of downstream signaling pathways that drive tumor growth. JCN037 is a potent, brain-penetrant EGFR tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous TKIs in treating glioblastoma by effectively crossing the blood-brain barrier.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound on GBM cell lines, focusing on cell viability, apoptosis induction, and target engagement.

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). In many glioblastoma cells, EGFR is overexpressed or mutated, leading to its continuous activation. This aberrant signaling promotes cell proliferation, survival, and migration through downstream pathways such as the PI3K/AKT and MAPK pathways.[2][3][4] this compound inhibits the kinase activity of EGFR, thereby blocking these downstream signals and impeding tumor cell growth.

Experimental Protocols

The following protocols are designed for use with human glioblastoma cell lines such as U87-MG, T98G, or patient-derived GBM cell lines.[5] It is recommended to initially perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific cell line.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

GBM cell lines (e.g., U87-MG, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed GBM cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Suggested starting concentrations range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.[6][7]

-

MTT/MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-2 hours, or add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours.[8][9]

-

Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Hypothetical Data Summary:

| This compound Conc. (µM) | % Viability (U87-MG) | % Viability (T98G) |

| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 |

| 0.01 | 95.3 ± 4.1 | 98.1 ± 3.9 |

| 0.1 | 78.6 ± 3.5 | 85.4 ± 4.2 |

| 1.0 | 45.2 ± 2.8 | 55.7 ± 3.1 |

| 10.0 | 15.8 ± 1.9 | 22.3 ± 2.5 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

GBM cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at predetermined concentrations (e.g., IC50 value from the viability assay) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[11] Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.[11][12] Acquire a minimum of 10,000 events per sample.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Hypothetical Data Summary:

| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic |

| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |

| This compound (1 µM) | 48.2 ± 3.5 | 25.7 ± 2.9 | 26.1 ± 3.2 |

| This compound (5 µM) | 21.6 ± 2.8 | 45.3 ± 4.1 | 33.1 ± 3.8 |

Western Blot Analysis for Target Engagement

This protocol is used to detect changes in the phosphorylation status of EGFR and downstream proteins like AKT.

Materials:

-

GBM cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Cell Lysis: Plate and treat GBM cells with this compound as described for other assays. After treatment, wash cells with cold PBS and lyse them using RIPA buffer.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[10][14] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[13][14] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. Use GAPDH or α-Tubulin as a loading control.[14]

Hypothetical Data Summary:

| Treatment | p-EGFR/Total EGFR Ratio | p-AKT/Total AKT Ratio |

| Vehicle Control | 1.00 | 1.00 |

| This compound (0.1 µM) | 0.65 | 0.72 |

| This compound (1.0 µM) | 0.15 | 0.21 |

| This compound (5.0 µM) | 0.05 | 0.08 |

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow and the logical progression of the in vitro evaluation of this compound.

References

- 1. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]

- 3. Tyrosine Kinase Inhibitors for Glioblastoma Multiforme: Challenges and Opportunities for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell viability assay [bio-protocol.org]

- 9. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for JCN037 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JCN037, a potent and non-covalent brain-penetrant EGFR tyrosine kinase inhibitor, in various cell culture experiments. The following protocols and data are intended to serve as a starting point for your research and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a powerful inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its variants, including EGFRvIII, which are frequently implicated in the progression of cancers such as glioblastoma.[1][2] It functions by targeting the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways.[1][2] This document outlines recommended starting concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound.

Quantitative Data Summary

The inhibitory activity of this compound is cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various contexts. These values are crucial for determining appropriate starting concentrations for your experiments.

| Parameter | Cell Line/Target | Concentration | Reference |

| IC50 | EGFR | 2.49 nM | [1][2][3][4] |

| p-wtEGFR | 3.95 nM | [1][2][3][4] | |

| pEGFRvIII | 4.48 nM | [1][2][3][4] | |

| GI50 | HK301 | 329 nM | [1][2] |

| GBM39 | 1116 nM | [1][2] | |

| Western Blot | GBM39, GS025 | 0-3333 nM | [3] |

Signaling Pathway

This compound exerts its effects by inhibiting the autophosphorylation of EGFR upon ligand binding. This initial blockade prevents the activation of downstream signaling cascades that promote cell proliferation, survival, and migration. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final desired concentration in cell culture medium.

-

Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 250 mg/mL (664.58 mM).[3][4]

-

Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the stock solution aliquots at -20°C or -80°C for up to one to two years.[3]

General Experimental Workflow

The following diagram outlines a general workflow for cell culture experiments involving this compound treatment.

General workflow for this compound cell culture experiments.

Cell Proliferation Assay (e.g., MTT/XTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and proliferation.

-

Recommended Starting Concentration Range: Based on the GI50 values, a starting range of 10 nM to 10 µM is recommended. A dose-response curve should be generated to determine the precise IC50 for your specific cell line.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the corresponding wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Measurement: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.

-

Recommended Starting Concentration Range: 100 nM to 3 µM. Based on existing data, a concentration range of 0-3333 nM has been shown to be effective in GBM39 and GS025 cells.[3]

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

Sample Preparation: Normalize the protein amounts and prepare the samples with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the relative changes in protein phosphorylation.

-

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of this compound on the migratory capacity of cells.

-

Recommended Starting Concentration Range: It is advisable to use concentrations at or below the IC50 value to minimize confounding effects from cytotoxicity. A starting range of 10 nM to 1 µM is suggested.

-

Protocol:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours.

-

Assay Setup:

-

Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS).

-

In the upper chamber (the insert), add the serum-starved cells resuspended in a serum-free medium containing different concentrations of this compound or a vehicle control.

-

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Analysis:

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the migrated cells with a suitable stain, such as crystal violet or DAPI.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Data Interpretation: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the effect on cell migration.

-

Stability and Solubility in Cell Culture Media

While specific data on the stability of this compound in common cell culture media like DMEM or F12 is not extensively published, it is generally advisable to prepare fresh dilutions of the compound in the medium for each experiment. Given its solubility in DMSO, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Conclusion

This compound is a potent EGFR inhibitor with significant anti-proliferative and anti-migratory effects in cancer cell lines. The provided protocols and data serve as a foundation for designing and executing experiments to investigate the cellular effects of this compound. Researchers should optimize the described conditions for their specific experimental systems to ensure accurate and reproducible results.

References

Application Notes and Protocols for JCN037 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of JCN037, a potent, brain-penetrant, non-covalent EGFR tyrosine kinase inhibitor, in mouse xenograft models of glioblastoma. The provided methodologies are based on available preclinical data to guide researchers in designing and executing in vivo efficacy studies.

Data Presentation

This compound In Vivo Efficacy Summary

| Parameter | Value | Cell Lines | Mouse Model | Citation |

| Dosage | 300 mg/kg | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | [1] |

| Administration Route | Intraperitoneal (i.p.) | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | [1] |

| Dosing Schedule | Twice daily (BID) | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | [1] |

| Formulation | 10% DMSO + 90% Corn Oil | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | |

| Efficacy Outcome | 47% increase in median survival (from 37.5 to 55 days) | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | [1][2] |

| Mechanism of Action | Inhibition of EGFR, p-wtEGFR, and pEGFRvIII | HK301, GBM39 | In vitro | [1][2] |

| Downstream Signaling Inhibition | Downregulation of pEGFRvIII, p-Akt, p-ERK, and p-S6 | GBM39, GS025 | In vitro | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

This protocol describes the preparation of this compound for intraperitoneal administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Corn oil, sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation:

-

In a sterile microcentrifuge tube, dissolve this compound powder in DMSO to create a 10x stock solution. For example, to prepare a 30 mg/mL stock solution, dissolve 30 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Final Formulation:

-

For a final concentration of 3 mg/mL (to achieve a 300 mg/kg dose in a 20g mouse with a 200 µL injection volume), add 100 µL of the 30 mg/mL this compound stock solution to 900 µL of sterile corn oil.

-

Vortex the mixture vigorously to create a uniform suspension.

-

Prepare the formulation fresh daily before administration to ensure stability.

-

Protocol 2: Orthotopic Glioblastoma Xenograft Model Establishment

This protocol outlines the procedure for establishing an orthotopic glioblastoma xenograft in immunocompromised mice.

Materials:

-

Human glioblastoma cells (e.g., GBM39, patient-derived xenograft lines) expressing EGFR alterations.

-

Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 6-8 weeks old.

-

Cell culture medium (e.g., DMEM/F-12)

-

Matrigel (optional, can improve tumor take rate)

-

Stereotactic apparatus for small animals

-

Anesthesia (e.g., isoflurane)

-

Burr drill

-

Hamilton syringe with a 26-30 gauge needle

-

Surgical tools (scalpel, forceps)

-

Wound clips or sutures

-

Analgesics and antibiotics as per institutional guidelines

Procedure:

-

Cell Preparation:

-

Culture glioblastoma cells to 80-90% confluency.

-

Harvest the cells and perform a cell count.

-

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

-

(Optional) Mix the cell suspension 1:1 with Matrigel on ice.

-

-

Surgical Procedure:

-

Anesthetize the mouse using isoflurane.

-

Secure the mouse in the stereotactic frame.

-

Administer pre-operative analgesics.

-

Shave and sterilize the scalp.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotactic coordinates, mark the injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).

-

Create a small burr hole at the marked site using a micro-drill, being careful not to damage the underlying dura mater.

-

Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the cortical surface).

-

Inject the cell suspension slowly over 5-10 minutes.

-

Leave the needle in place for an additional 5 minutes to prevent reflux.

-

Slowly withdraw the needle.

-

Seal the burr hole with bone wax.

-

Close the scalp incision with wound clips or sutures.

-

Administer post-operative analgesics and monitor the animal's recovery.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Observe for the development of neurological signs (e.g., lethargy, head tilt, paralysis).

-

Protocol 3: this compound Administration in Mouse Xenograft Model

This protocol details the administration of this compound to mice bearing orthotopic glioblastoma xenografts.

Materials:

-

This compound formulation (from Protocol 1)

-

Mice with established orthotopic glioblastoma xenografts

-

Sterile 1 mL syringes with 25-27 gauge needles

Procedure:

-

Treatment Initiation:

-

Once tumors are established and detectable by imaging or when mice begin to show symptoms, randomize the animals into treatment and vehicle control groups.

-

-

Administration:

-

Administer this compound at a dose of 300 mg/kg via intraperitoneal (i.p.) injection.

-

The injection volume should be calculated based on the mouse's body weight (typically 10 µL/g).

-

Administer the treatment twice daily (BID), approximately 12 hours apart.

-

The control group should receive the vehicle (10% DMSO + 90% Corn Oil) on the same schedule and volume.

-

-

Monitoring and Endpoint:

-

Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

-

Continue treatment as per the study design.

-

The primary endpoint is typically survival, where mice are euthanized when they reach a moribund state as defined by institutional guidelines.

-

Tumor growth can be monitored throughout the study using imaging.

-

Visualizations

Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.

Caption: this compound inhibits EGFR signaling, blocking downstream pathways.

References

- 1. Pharmacokinetics and Brain Uptake of an IgG-TNF Decoy Receptor Fusion Protein Following Intravenous, Intraperitoneal and Subcutaneous Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of JCN037 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JCN037, also known as JGK037, is a potent, non-covalent, and brain-penetrant Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1][2][3][4][5] It has demonstrated significant activity against both wild-type EGFR and its oncogenic mutant forms, such as EGFRvIII, which are implicated in the progression of malignant brain tumors like glioblastoma.[6][7][8][9] The ability of this compound to cross the blood-brain barrier makes it a valuable tool for preclinical research in neuro-oncology.[6][7][8][10] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in in-vitro and in-vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its high solubility.[1][2][3][6]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The key physicochemical and solubility data for this compound are summarized in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 376.18 g/mol | [1][3][4] |

| Formula | C₁₆H₁₁BrFN₃O₂ | [1][3] |

| CAS Number | 2305154-31-6 | [1][6] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥98% | [3] |

| Solubility in DMSO | 250 mg/mL (664.58 mM) | [1][2][3][6] |

| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1][6] |

| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), preferably newly opened[1]

-

Sterile, amber, or light-protecting microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Pipettes and sterile, nuclease-free pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Preparation: Before starting, ensure a clean and dry workspace. It is recommended to perform the weighing and initial dissolution in a chemical fume hood. Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x 376.18 g/mol / 1000 = 3.76 mg

-

-

-

Weighing this compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolution in DMSO:

-

Add the calculated volume of high-purity DMSO to the tube containing the this compound powder. For a 10 mM solution with 3.76 mg of this compound, add 1 mL of DMSO.

-

Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.

-

-

Ensuring Complete Solubilization:

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, use an ultrasonic bath to facilitate dissolution.[2][3] Sonicate the tube for 5-10 minutes.

-

Gentle warming of the tube to 37°C can also aid in achieving a higher solubility.[2]

-

The final solution should be clear and free of any precipitate.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][11]

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Handling and Usage Guidelines

-

Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can impact the solubility and stability of this compound.[1] Always use anhydrous, high-purity DMSO from a freshly opened bottle and keep it tightly sealed.

-

Dilution in Aqueous Media: When preparing working solutions for cell-based assays, it is important to avoid precipitation. Dilute the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use.[12] The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[13]

Application: EGFR Signaling Inhibition

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR. This blocks the autophosphorylation of the receptor and subsequently inhibits downstream signaling pathways critical for cell proliferation, survival, and growth, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. Western blot analyses have shown that this compound treatment significantly downregulates the levels of phosphorylated EGFRvIII, Akt, ERK, and S6 proteins in glioblastoma cells.[1][6]

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Caption: this compound inhibits EGFR, blocking key downstream signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. xcessbio.com [xcessbio.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]

- 7. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification, Development, and Evaluation of Brain-Penetrant Small-Molecule Inhibitors of Epidermal Growth Factor Receptor in Glioblastoma [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Application Notes and Protocols: Western Blot Analysis of JCN037 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction